molecular formula C7H15Cl2N3O B2437742 octahydro-1H-pyrimido[1,6-a]piperazin-6-one dihydrochloride CAS No. 2230802-78-3

octahydro-1H-pyrimido[1,6-a]piperazin-6-one dihydrochloride

Cat. No.: B2437742
CAS No.: 2230802-78-3
M. Wt: 228.12
InChI Key: BTRFTLXEHAVVNK-UHFFFAOYSA-N
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Description

Octahydro-1H-pyrimido[1,6-a]piperazin-6-one dihydrochloride is a chemical compound with the molecular formula C7H14ClN3O. It is a derivative of piperazine and pyrimidine, characterized by its unique bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-1H-pyrimido[1,6-a]piperazin-6-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a piperazine derivative with a pyrimidine derivative in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. The final product is often obtained as a crystalline powder, which is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-pyrimido[1,6-a]piperazin-6-one dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Octahydro-1H-pyrimido[1,6-a]piperazin-6-one dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of octahydro-1H-pyrimido[1,6-a]piperazin-6-one dihydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Hexahydro-1H-pyrazino[1,2-c]pyrimidin-6-one hydrochloride
  • Octahydro-6H-pyrazino[1,2-c]pyrimidin-6-one dihydrochloride

Uniqueness

Octahydro-1H-pyrimido[1,6-a]piperazin-6-one dihydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specialized applications .

Properties

IUPAC Name

1,2,3,4,7,8,9,9a-octahydropyrazino[1,2-c]pyrimidin-6-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O.2ClH/c11-7-9-2-1-6-5-8-3-4-10(6)7;;/h6,8H,1-5H2,(H,9,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRFTLXEHAVVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N2C1CNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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